![molecular formula C8H14O B13818356 (R)-Bicyclo[2.2.2]octan-2-ol](/img/structure/B13818356.png)
(R)-Bicyclo[2.2.2]octan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Qinoclidinole is a chiral compound known for its unique chemical structure and properties. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The ®-enantiomer of Qinoclidinole is of particular interest due to its specific stereochemistry, which can influence its reactivity and interactions in various chemical and biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Qinoclidinole typically involves the use of chiral catalysts or chiral starting materials to ensure the production of the desired enantiomer. One common method is the asymmetric hydrogenation of quinoline derivatives using chiral rhodium or ruthenium catalysts. The reaction conditions often include high pressure and temperature to facilitate the hydrogenation process.
Industrial Production Methods
In an industrial setting, the production of ®-Qinoclidinole may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions. The process is designed to maximize yield and enantiomeric purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve these goals.
Analyse Des Réactions Chimiques
Types of Reactions
®-Qinoclidinole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert ®-Qinoclidinole to its corresponding tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in chemical synthesis or as intermediates in pharmaceutical production.
Applications De Recherche Scientifique
®-Qinoclidinole has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: ®-Qinoclidinole derivatives are explored for their potential as therapeutic agents in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of ®-Qinoclidinole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For example, ®-Qinoclidinole may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-Qinoclidinole: The enantiomer of ®-Qinoclidinole, which may have different biological activities and reactivity.
Quinoline: The parent compound, which lacks the chiral center but shares the core structure.
Tetrahydroquinoline: A reduced form of quinoline with different chemical properties.
Uniqueness
®-Qinoclidinole is unique due to its specific stereochemistry, which can lead to distinct interactions in chemical and biological systems. Its enantiomeric purity and the ability to selectively target molecular pathways make it a valuable compound in research and industrial applications.
Propriétés
Formule moléculaire |
C8H14O |
|---|---|
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
(2R)-bicyclo[2.2.2]octan-2-ol |
InChI |
InChI=1S/C8H14O/c9-8-5-6-1-3-7(8)4-2-6/h6-9H,1-5H2/t6?,7?,8-/m1/s1 |
Clé InChI |
BDNQWBJLWGNPAL-KAVNDROISA-N |
SMILES isomérique |
C1CC2CCC1C[C@H]2O |
SMILES canonique |
C1CC2CCC1CC2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![L-Asparagine,N-[2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl]-](/img/structure/B13818274.png)
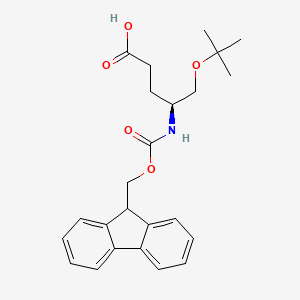
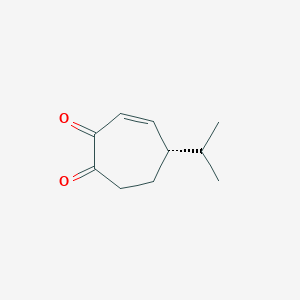
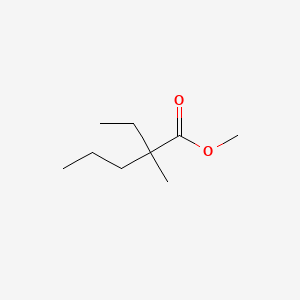


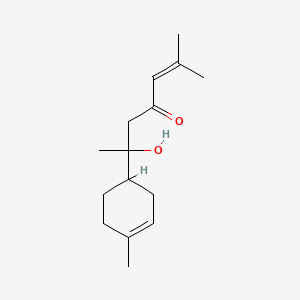
![2-chloro-4-[(E)-hydroxyiminomethyl]phenol](/img/structure/B13818313.png)
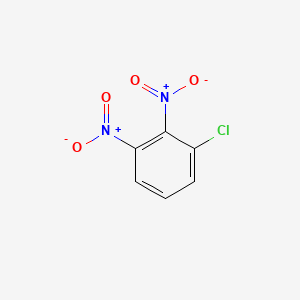



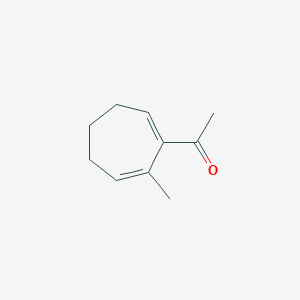
![1,4-Dihydro-4-[3-[[[[3-[4-(3-methoxyphenyl)-1-piperidinyl]propyl]amino]carbonyl]amino]phenyl]-2,6-dimethyl-3,5-dimethyl ester-3,5-pyridinedicarboxylic acid](/img/structure/B13818346.png)
